2-isocyanato-7-oxabicyclo[2.2.1]heptane, Mixture of diastereomers
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Description
Synthesis Analysis
The parent compound, 7-oxabicyclo[2.2.1]heptane, is commercially available and can be prepared through various methods. The most common method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .Molecular Structure Analysis
The molecular structure of 7-oxabicyclo[2.2.1]heptane, the parent compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
7-oxabicyclo[2.2.1]heptane and its derivatives can undergo various reactions. For instance, they can generate useful polymers upon oxa ring openings . They can also undergo acid-induced ethereal bridge nucleophilic displacements, base-induced ethereal bridge opening, reductive ethereal ring opening, chalconide and halide/metal exchange, and cleavage of carbon–carbon bonds .Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-isocyanato-7-oxabicyclo[2.2.1]heptane involves the reaction of cyclohexene oxide with phosgene followed by reaction with ammonia.", "Starting Materials": [ "Cyclohexene oxide", "Phosgene", "Ammonia" ], "Reaction": [ "Cyclohexene oxide is reacted with phosgene in the presence of a catalyst to form 2-chloromethyl-7-oxabicyclo[2.2.1]heptane.", "The resulting compound is then reacted with ammonia to form a mixture of diastereomers of 2-isocyanato-7-oxabicyclo[2.2.1]heptane.", "The mixture of diastereomers can be separated using chromatography." ] } | |
CAS No. |
1558718-33-4 |
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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